

Tifurac: A Technical Overview of its Molecular Properties and Anti-inflammatory Mechanism

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Compound of Interest

Compound Name: Tifurac

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This technical guide provides an in-depth overview of the molecular characteristics and pharmacological profile of **Tifurac**, a non-steroidal anti-inflammatory drug (NSAID). The document details its chemical properties, mechanism of action, and relevant experimental methodologies for its evaluation.

Core Molecular and Chemical Properties

Tifurac, specifically its sodium salt form, **Tifurac** sodium anhydrous, is a derivative of benzofuran acetic acid. It is recognized for its analgesic, anti-inflammatory, and antipyretic properties.

Property	Value
Molecular Formula	C ₁₈ H ₁₃ NaO ₄ S
Molecular Weight	348.35 g/mol

Mechanism of Action: Inhibition of Prostaglandin Synthesis

As a non-steroidal anti-inflammatory drug, the primary mechanism of action for **Tifurac** is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are

critical in the inflammatory cascade as they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The inhibition of COX enzymes by **Tifurac** leads to a reduction in the production of prostaglandins, thereby mitigating the inflammatory response. The generalized signaling pathway is depicted below.

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